

In-Depth Technical Guide to the Physical Properties of 4,6-Diaminopyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,6-Diaminopyrimidine**

Cat. No.: **B116622**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4,6-diaminopyrimidine**, a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended to serve as a detailed resource for professionals in research and development.

Core Physical and Chemical Properties

4,6-Diaminopyrimidine is a white to almost white crystalline powder.^[1] It is a key intermediate in the production of pharmaceuticals, particularly antifolate drugs used in cancer and bacterial infection treatments.^[1] Its high solubility in water and stability under various conditions make it a valuable compound in industrial applications.^[1]

Table 1: General Properties of **4,6-Diaminopyrimidine**

Property	Value	Source
Molecular Formula	C ₄ H ₆ N ₄	[1]
Molecular Weight	110.12 g/mol	[1]
Appearance	White to almost white crystalline powder	[1]
CAS Number	2434-56-2	[1]

Physicochemical Data

The physicochemical properties of **4,6-diaminopyrimidine** are critical for its application in synthesis and formulation. The following table summarizes key quantitative data.

Table 2: Physicochemical Properties of **4,6-Diaminopyrimidine**

Property	Value	Notes	Source
Melting Point	270-271 °C	[2][3]	
Boiling Point	364.0 ± 22.0 °C	Predicted	[2]
Density	1.368 ± 0.06 g/cm ³	Predicted	[2]
pKa	5.78 ± 0.10	Predicted	[3]
Solubility	High solubility in water	[1]	

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of **4,6-diaminopyrimidine**.

Table 3: Spectroscopic Data for **4,6-Diaminopyrimidine**

Spectroscopy	Data
Infrared (IR) Spectrum	Conforms to structure
¹ H NMR	Consistent with structure
¹³ C NMR	Consistent with structure
UV-Vis	λ _{max} at 275 nm (for a derivative)

Experimental Protocols

Detailed methodologies for the determination of key physical and spectral properties are outlined below. These protocols are based on standard laboratory practices for pyrimidine

derivatives.

Melting Point Determination

Objective: To determine the melting point of **4,6-diaminopyrimidine** using a standard capillary melting point apparatus.

Methodology:

- A small, dry sample of **4,6-diaminopyrimidine** is finely powdered.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady rate.
- The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of **4,6-diaminopyrimidine** to identify its functional groups.

Methodology:

- A small amount of **4,6-diaminopyrimidine** is mixed with dry potassium bromide (KBr).
- The mixture is pressed into a thin, transparent pellet.
- The KBr pellet is placed in the sample holder of an FTIR spectrometer.
- The spectrum is recorded over the range of 4000-400 cm^{-1} .
- The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

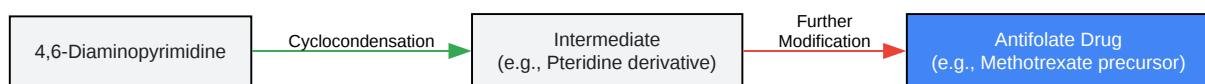
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **4,6-diaminopyrimidine** for structural confirmation.

Methodology:

- A 5-10 mg sample of **4,6-diaminopyrimidine** is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- The NMR tube is placed in the NMR spectrometer.
- For ^1H NMR, the spectrum is acquired with a typical spectral width of 0-12 ppm.
- For ^{13}C NMR, a larger number of scans is typically required, with a spectral width of 0-200 ppm, and proton decoupling is used.
- The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the molecular structure.

UV-Vis Spectroscopy

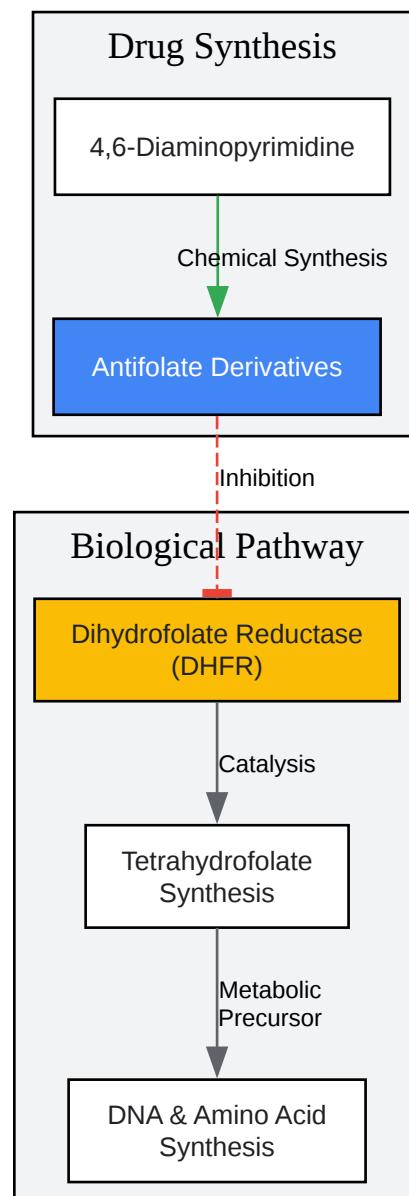

Objective: To determine the wavelength of maximum absorbance (λ_{max}) of **4,6-diaminopyrimidine** in a suitable solvent.

Methodology:

- A stock solution of **4,6-diaminopyrimidine** is prepared in a UV-transparent solvent (e.g., ethanol or water) at a known concentration.
- Serial dilutions are performed to obtain solutions with absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
- The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a dual-beam spectrophotometer.
- The wavelength at which the maximum absorbance occurs (λ_{max}) is identified from the spectrum. A pyrimidine derivative has been shown to have a λ_{max} of 275 nm.[4][5]

Synthetic Pathway Visualization

4,6-Diaminopyrimidine is a key precursor in the synthesis of antifolates, a class of drugs that inhibit the action of folic acid in metabolic pathways. The following diagram illustrates a generalized synthetic pathway.


[Click to download full resolution via product page](#)

Caption: Generalized synthesis of antifolates from **4,6-diaminopyrimidine**.

Biological Significance

4,6-Diaminopyrimidine serves as a foundational molecule for the development of various biologically active compounds. Its derivatives are known to act as antifolates, which are crucial in chemotherapy and as antimicrobial agents. These compounds function by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. The structural features of **4,6-diaminopyrimidine** allow for modifications that can be tailored to target DHFR in specific organisms or cell types.

The following diagram illustrates the logical relationship of **4,6-diaminopyrimidine** as a building block for inhibitors of a key biological pathway.

[Click to download full resolution via product page](#)

Caption: Role of **4,6-diaminopyrimidine** derivatives in inhibiting the folate pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Nanjing Daoge Biopharma Co.,Ltd. [chemball.com]
- 3. 4,6-Diaminopyrimidine | 2434-56-2 [chemicalbook.com]
- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of 4,6-Diaminopyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116622#physical-properties-of-4-6-diaminopyrimidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com